

Assessing the Clinical Significance of Oxaydo's Abuse-Deterrent Features: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Oxaydo**, an immediate-release oxycodone hydrochloride (HCl) formulation with abuse-deterrent properties, against other abuse-deterrent formulations (ADFs) and conventional opioids. The objective is to critically evaluate the clinical significance of **Oxaydo**'s abuse-deterrent features by examining available experimental data and methodologies.

Introduction to Oxaydo and its Abuse-Deterrent Technology

Oxaydo is designed to deter intranasal abuse, a common route of administration for tampering with immediate-release opioids. Its abuse-deterrent properties are based on the AVERSION® Technology, which incorporates inactive ingredients intended to cause nasal irritation and burning upon snorting. Additionally, when crushed and mixed with a small amount of liquid, **Oxaydo** forms a viscous gel, making it difficult to draw into a syringe for injection.[\[1\]](#)

However, the prescribing information for **Oxaydo** explicitly states that "the clinical significance of the difference in drug liking and difference in response to taking the drug again reported in this study has not yet been established" and "there is no evidence that **OXAYDO** has a reduced abuse liability compared to immediate-release oxycodone."[\[2\]](#)[\[3\]](#)[\[4\]](#) This underscores the importance of a detailed examination of the available clinical data.

Comparative Analysis of Abuse-Deterrent Formulations

While direct head-to-head clinical trials comparing **Oxaydo** with other specific ADFs are limited, a comparison can be drawn based on their underlying technologies and the results from individual human abuse potential (HAP) studies.

Feature	Oxaydo® (Oxycodone HCl)	Reformulated OxyContin® (Oxycodone HCl ER)	Xtampza ER® (Oxycodone)	Hysingla ER® (Hydrocodone Bitartrate ER)
Release Formulation	Immediate-Release	Extended-Release	Extended-Release	Extended-Release
Abuse-Deterrent Technology	Aversion Technology (nasal irritants, gelling agents)	Physical & Chemical Barriers (hard to crush, forms a viscous gel)	DETERx® Technology (microspheres that resist crushing and dose dumping)	Physical & Chemical Barriers (hard to crush, forms a viscous gel)
Primary Deterrent Route(s)	Intranasal	Intranasal, Intravenous	Oral (chewing), Intranasal	Intranasal, Intravenous
FDA Labeling on Abuse Deterrence	Labeling describes reduced intranasal abuse potential, but clinical significance is not established. [2][4]	Labeling indicates properties expected to reduce abuse via intranasal and intravenous routes.	Labeling indicates properties expected to reduce abuse via oral and intranasal routes.	Labeling indicates properties expected to reduce abuse via intranasal, intravenous, and oral (chewing) routes.

Quantitative Data from Human Abuse Potential (HAP) Studies

HAP studies are a crucial component in evaluating the effectiveness of abuse-deterrent formulations. These studies typically enroll non-dependent, recreational opioid users and measure subjective endpoints like "Drug Liking" and "Take Drug Again" on a visual analog scale (VAS), as well as pharmacokinetic parameters.

Oxaydo Intranasal HAP Study Data

A double-blind, active-comparator, crossover study in 40 non-dependent recreational opioid users compared the intranasal administration of crushed **Oxaydo** to crushed immediate-release (IR) oxycodone.

Endpoint	Crushed Oxaydo (Intranasal)	Crushed IR Oxycodone (Intranasal)	p-value
Overall Drug Liking (VAS Emax)	Significantly Lower	Higher	< 0.05
Take Drug Again (VAS Emax)	Significantly Lower	Higher	< 0.05
Nasal-Related Adverse Events	Higher Incidence (burning, irritation)	Lower Incidence	-

Note: While statistically significant, the prescribing information for **Oxaydo** emphasizes that the clinical significance of these findings has not been established.[\[1\]](#)[\[2\]](#)

Comparative Pharmacokinetic Data (Intranasal Administration)

Pharmacokinetic (PK) data, particularly the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax), are critical in assessing the abuse potential of a drug. A rapid Tmax and high Cmax are associated with a greater "rush" and reinforcing effects.

Formulation	Cmax (ng/mL)	Tmax (hours)
Crushed IR Oxycodone	Higher	Shorter
Crushed Oxaydo	Lower	Longer

Note: Specific quantitative PK values from direct comparative studies involving **Oxaydo** are not readily available in the public domain. The table reflects the expected trend based on the gelling properties of **Oxaydo**'s formulation.

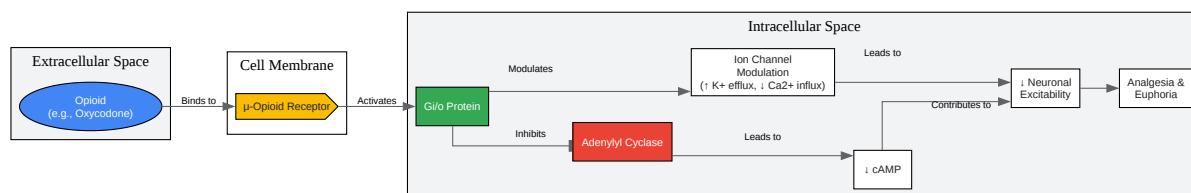
Experimental Protocols

A standardized methodology is employed in HAP studies to ensure the validity and comparability of results.

Typical Intranasal Human Abuse Potential Study Protocol

A common study design for assessing the intranasal abuse potential of an opioid formulation is a randomized, double-blind, placebo-controlled, crossover study.

Study Phases:

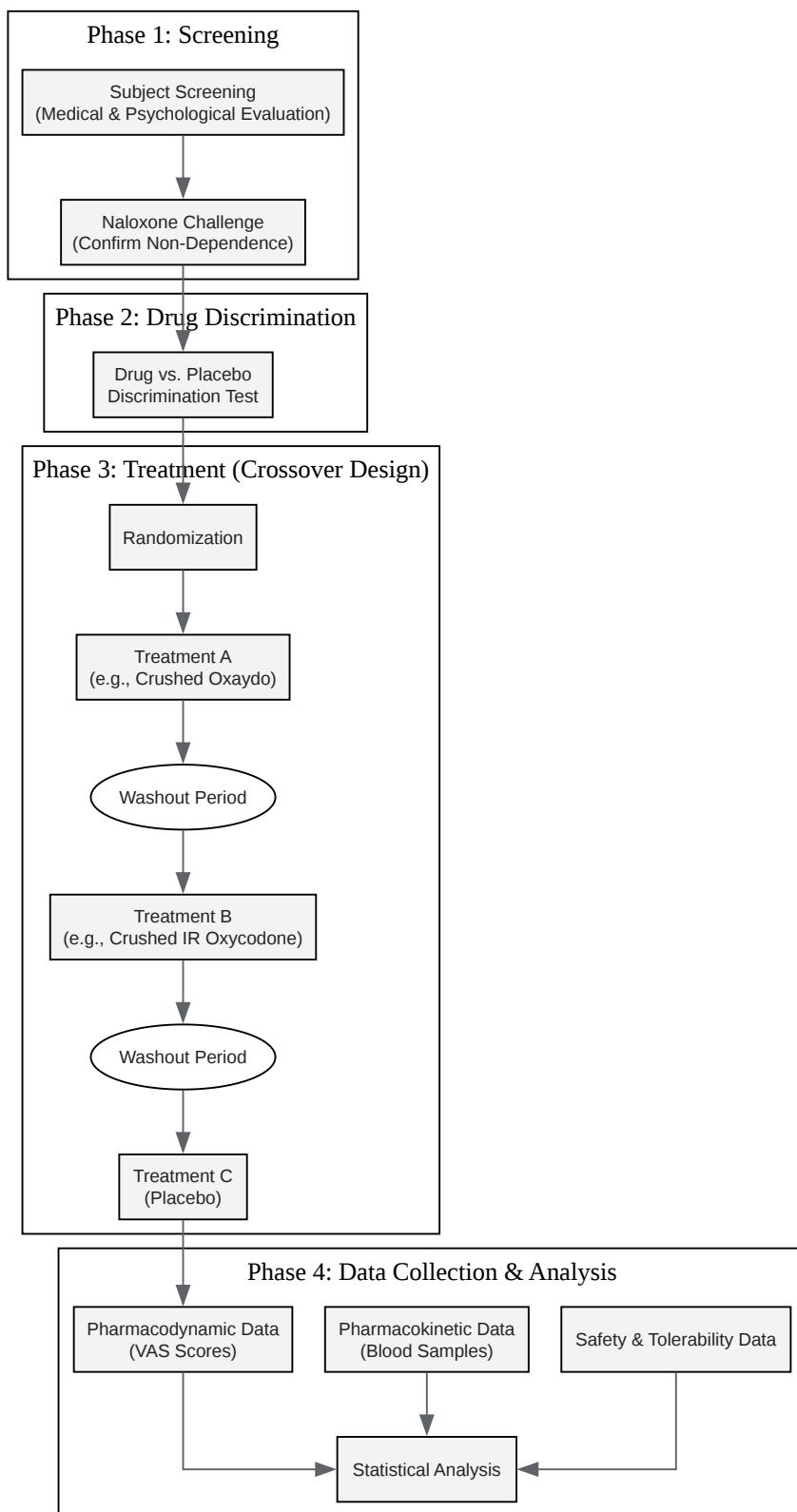

- Screening Phase: Potential subjects undergo a comprehensive medical and psychological evaluation to ensure they are healthy, non-dependent, recreational opioid users. This phase also includes a naloxone challenge to confirm the absence of physical dependence.
- Drug Discrimination Phase: Subjects are tested to ensure they can distinguish the effects of the active drug (e.g., oxycodone) from a placebo.
- Treatment Phase: Eligible subjects are randomized to receive a sequence of treatments, including the investigational abuse-deterrent formulation (manipulated), a comparator drug (manipulated non-ADF), and a placebo, with a washout period between each treatment.
- Data Collection:

- Pharmacodynamic (PD) Measures: Subjective ratings on various VAS scales ("Drug Liking," "Good Effects," "Bad Effects," "High," "Take Drug Again") are collected at predefined time points.
- Pharmacokinetic (PK) Measures: Blood samples are collected to determine the plasma concentration of the drug over time.
- Safety and Tolerability: Adverse events, vital signs, and other safety parameters are monitored throughout the study.

Visualizations

Opioid Signaling Pathway

The following diagram illustrates the general signaling pathway of opioids at the cellular level. Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors.



[Click to download full resolution via product page](#)

Caption: Simplified opioid signaling pathway.

Experimental Workflow for a Human Abuse Potential Study

The following diagram outlines the typical workflow for a human abuse potential study.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical HAP study.

Conclusion

Oxaydo incorporates AVERTION® Technology designed to deter intranasal abuse. Human abuse potential studies have demonstrated that, when crushed and insufflated, **Oxaydo** is associated with lower "Drug Liking" scores and increased nasal irritation compared to immediate-release oxycodone. However, the clinical significance of these findings remains officially unestablished, as stated in the product's prescribing information.^{[1][2][4]} There is no conclusive evidence to suggest that **Oxaydo** has a reduced overall abuse liability compared to other immediate-release oxycodone formulations.

For drug development professionals, the case of **Oxaydo** highlights the challenge of translating in-vitro and early clinical abuse-deterrent signals into established real-world clinical significance. While novel formulation technologies can demonstrably alter the physical and sensory characteristics of a drug upon tampering, robust post-marketing surveillance and comparative effectiveness research are essential to ascertain their impact on public health and to support broader abuse-deterrent labeling claims.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mass.gov [mass.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. healthnet.com [healthnet.com]
- To cite this document: BenchChem. [Assessing the Clinical Significance of Oxaydo's Abuse-Deterrent Features: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026203#assessing-the-clinical-significance-of-oxaydo-s-abuse-deterrent-features>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com